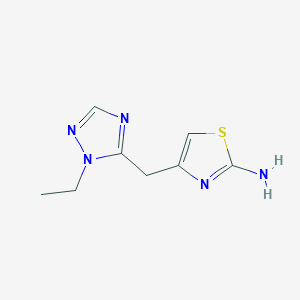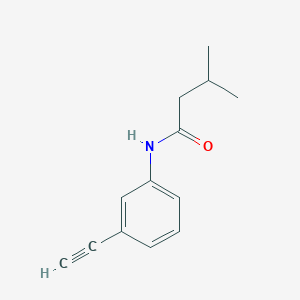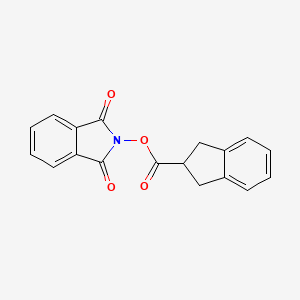
1,3-Dioxoisoindolin-2-yl 2,3-dihydro-1H-indene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is known for its diverse applications in scientific research and industry.
准备方法
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2,3-dihydro-1H-indene-2-carboxylic acid under specific conditions to yield the desired compound . Industrial production methods often involve the use of dichloromethane solutions of acyl-chlorides to obtain the corresponding acyl-hydrazides, which are then used to synthesize the phthalimide derivatives .
化学反应分析
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is explored for its potential use in cancer therapy, as it exhibits a pleiotropic mechanism of action that induces apoptosis in tumor cells and disrupts tumor interactions with the cellular microenvironment . In industry, it is used in the production of various pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in tumor cells by disrupting their interactions with the cellular microenvironment and improving autoimmune responses . This compound’s ability to target multiple pathways makes it a promising candidate for cancer therapy.
相似化合物的比较
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds, such as (E)-N-(1,3-dioxoisoindolin-2-yl)cinnamamide and (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide These compounds share the phthalimide moiety but differ in their substituents, which can lead to variations in their chemical properties and biological activities
属性
分子式 |
C18H13NO4 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C18H13NO4/c20-16-14-7-3-4-8-15(14)17(21)19(16)23-18(22)13-9-11-5-1-2-6-12(11)10-13/h1-8,13H,9-10H2 |
InChI 键 |
QGWUHKAYZUZPBX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=CC=CC=C21)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)

![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid](/img/structure/B13485238.png)
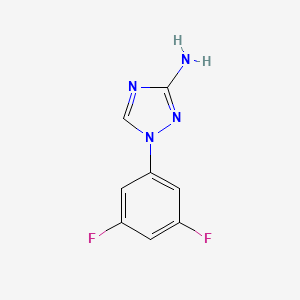

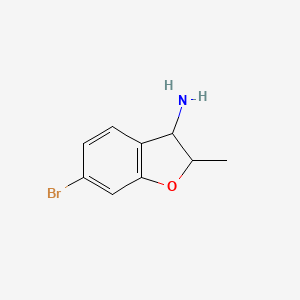
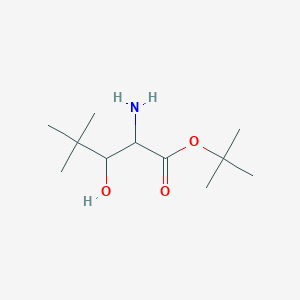
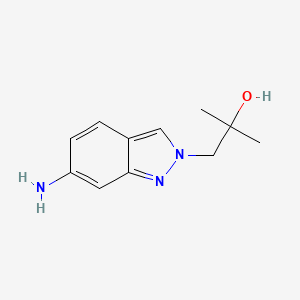
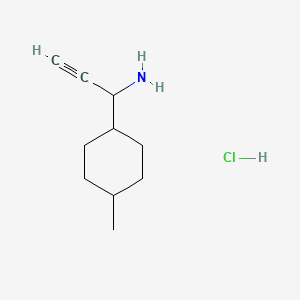
![N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13485270.png)

